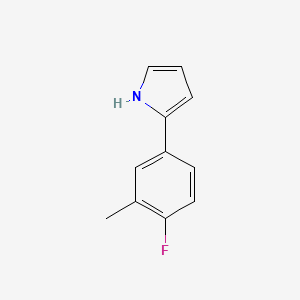

2-(4-Fluoro-3-methylphenyl)pyrrole

Description

Properties

Molecular Formula |

C11H10FN |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

2-(4-fluoro-3-methylphenyl)-1H-pyrrole |

InChI |

InChI=1S/C11H10FN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3 |

InChI Key |

ZCBICTPYLZADFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CN2)F |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via Malononitrile Derivatives

This approach, detailed in a recent Chinese patent (CN113845459A), involves a one-pot process starting from 2-(2-fluorobenzoyl) malononitrile. The key steps include:

- Dissolving 2-(2-fluorobenzoyl) malononitrile in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, acetone, pyridine, or dimethyl sulfoxide (DMSO).

- Adding a metal catalyst (e.g., 10% palladium on carbon, platinum on carbon, palladium hydroxide, or zinc powder) along with glacial acetic acid.

- Vacuumizing and replacing hydrogen with nitrogen to create an inert atmosphere.

- Heating the mixture to induce a reduction reaction, converting the malononitrile derivative into an intermediate that cyclizes into the pyrrole core.

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran, acetonitrile, acetone, pyridine, DMSO |

| Catalyst | 10% palladium on carbon, platinum on carbon, palladium hydroxide, zinc powder |

| Temperature | Approximately 47°C during initial reduction |

| Reaction Time | 9 hours for initial reduction; 16 hours for subsequent steps |

- High yield (~87.42%) with purity exceeding 99%

- Environmentally friendly, reducing waste

- Suitable for industrial scale due to simplified process

Substitution and Cyclization from 2-Fluoro-alpha-bromoacetophenone

As described in patent CN116178239B, this route involves:

- Reacting 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile in an organic solvent (preferably ethyl acetate) under basic conditions (e.g., potassium carbonate or triethylamine) at 40-60°C for 3-6 hours. This results in the formation of 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.

- Subjecting this intermediate to hydrogenation cyclization using Pd-C catalysts and HZSM-5 molecular sieves at 60-90°C for 15-20 hours to form the pyrrole ring.

| Step | Reactants | Solvent | Catalyst | Temperature | Time |

|---|---|---|---|---|---|

| 1 | 2-Fluoro-alpha-bromoacetophenone + 3-oxo-propionitrile | Ethyl acetate | K2CO3 or triethylamine | 40-60°C | 3-6 hours |

| 2 | Intermediate + Pd-C + HZSM-5 | 1,4-dioxane or tetrahydrofuran | Pd-C, HZSM-5 | 60-90°C | 15-20 hours |

- Shorter synthetic route with fewer steps

- Suitable for industrial application due to high yield and low cost

Cyclocondensation of Aromatic Aldehydes with Amines

Drawing from broader pyrrole synthesis literature, a classical approach involves:

- Condensing a suitable aromatic aldehyde, such as 4-methyl-3-formylphenyl derivatives, with primary amines under Paal–Knorr conditions.

- Cyclization occurs via condensation and dehydration, forming the pyrrole ring with specific substituents.

Application to 2-(4-Fluoro-3-methylphenyl)pyrrole:

- Use of 4-methyl-3-formylphenyl derivatives as precursors.

- Reaction with ammonia or primary amines in acetic acid or ethanol, followed by oxidation if necessary.

- Less direct control over specific substitution patterns.

- Typically yields mixtures requiring purification.

Catalytic Cyclization of α,β-Unsaturated Ketones

A more recent innovative approach involves:

- Synthesizing α,β-unsaturated ketones bearing the 4-fluoro-3-methylphenyl group.

- Catalytic cyclization using acid or base catalysis, or metal catalysts like palladium, under mild conditions.

- This method offers a route to functionalized pyrroles with high regioselectivity.

- Suitable for derivatization and further functionalization.

Comparison of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| One-Pot Malononitrile Route | 2-(2-Fluorobenzoyl) malononitrile | Reduction, cyclization | High yield, environmentally friendly | Requires specific catalysts |

| Substitution & Hydrogenation | 2-Fluoro-alpha-bromoacetophenone | Substitution, hydrogenation | Short, cost-effective | Multi-step process |

| Classical Condensation | Aromatic aldehyde + amines | Condensation, cyclization | Simple, versatile | Less control over substitution |

| Catalytic Cyclization | Unsaturated ketones | Cyclization | High regioselectivity | Less developed for this specific compound |

Chemical Reactions Analysis

1.1. DABCO-Catalyzed Condensation

Aqueous synthesis using phenacyl bromides, pentane-2,4-dione, and amines under DABCO catalysis (5–10 mol%) at 60°C for 2–4 hours. This method yields C- and N-substituted pyrroles, including derivatives with aryl substituents. The proposed mechanism involves:

-

Formation of unsaturated amino ketones via amine and diketone coupling.

-

Cyclization and dehydration facilitated by DABCO, leading to pyrrole formation .

| Reagents | Conditions | Yield |

|---|---|---|

| Phenacyl bromide | DABCO (5–10 mol%), H2O, 60°C | 70–90% |

| Pentane-2,4-dione | Stirring, 2–4 h | |

| Aryl amine |

2.1. Pyrrole Ring Reactivity

The pyrrole ring undergoes regioselective reactions influenced by substituents:

-

Deprotonation : The NH proton (pKa ~17.5) can be deprotonated by strong bases (e.g., butyllithium), enabling N-alkylation or nucleophilic substitution .

-

Electrophilic Attack : Substituents like the electron-withdrawing 4-fluoro-3-methylphenyl group may direct electrophilic reactions to specific positions. For example:

2.2. Substituent-Specific Reactions

The 4-fluoro-3-methylphenyl substituent introduces:

-

Fluorine Substituent Effects : The meta-directing fluorine may influence aromatic substitution patterns.

-

Stability : The bulky phenyl group may hinder steric hindrance in reactions at adjacent positions.

3.1. Cyclization and Dearomatization

In gold-catalyzed reactions (e.g., ), pyrrole intermediates undergo dearomatization followed by cyclization. For 2-(4-fluoro-3-methylphenyl)pyrrole , analogous pathways could involve:

-

Pyrrole addition to gold-alkyne complexes.

-

Intramolecular 1,2-acyl migration to stabilize intermediates.

3.2. Cross-Coupling Potential

While not explicitly studied for this compound, pyrrole derivatives can undergo:

-

C–H Activation : Directed by substituents for cross-coupling (e.g., Suzuki, Sonogashira).

-

Electrophilic Substitution : Fluorine substituents may activate specific positions for electrophilic attack .

4.1. NMR and Mass Spectrometry

For analogous pyrrole derivatives:

| Property | Value |

|---|---|

| 1H NMR | δ 7.15–6.96 ppm (aromatic), δ 2.40–2.01 ppm (methyl) |

| 13C NMR | δ 199–163 ppm (carbonyl), δ 138–114 ppm (aromatic carbons) |

| HRMS | [M+Na]+ calculated: 321.1215 |

These data confirm substituent integration and aromaticity .

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)pyrrole has several scientific research applications:

Medicinal Chemistry: Fluorinated pyrroles are investigated for their potential as anti-inflammatory agents, stable GnRH receptor antagonists, and inhibitors of HCV NS5B polymerase.

Agrochemicals: Fluorinated pyrrole derivatives, such as chlorfenapyr, are used as broad-spectrum insecticides.

Materials Science: The unique properties of fluorinated pyrroles make them valuable in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of HCV NS5B polymerase, the compound interferes with the replication of the hepatitis C virus by binding to the polymerase enzyme and inhibiting its activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- 2-(4-Nitro-1,3-butadienyl)pyrrole (3a) : Synthesized via condensation of nitrodienamine with pyrrole using methylmagnesium iodide (12.2% yield) . The nitro group introduces strong electron-withdrawing effects, contrasting with the fluorine and methyl groups in 2-(4-Fluoro-3-methylphenyl)pyrrole. The latter’s substituents may improve lipophilicity and metabolic stability compared to nitro groups, which are prone to reduction in biological systems.

- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate: This complex pyrrole derivative () uses Suzuki-Miyaura coupling with boronic acids and palladium catalysts. Such methods could be applicable for synthesizing this compound if cross-coupling reactions are employed .

Crystallographic and Conformational Features

- 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole : Exhibits a fused thiazolo-pyrrolo-pyrrole system with a sulfonyl group, contributing to high crystallinity (R factor = 0.049) . In contrast, this compound’s simpler structure may reduce steric hindrance, favoring easier crystallization.

- The absence of such fused rings in the target compound may limit its planar stacking interactions but enhance synthetic accessibility.

Physicochemical and Spectral Properties

Key Observations :

- Fluorine substituents in all compounds contribute to distinct C–F IR stretches (~1530 cm⁻¹) and deshielded ¹H-NMR aromatic protons.

- The methyl group in this compound may downfield-shift adjacent protons due to electron donation.

Biological Activity

2-(4-Fluoro-3-methylphenyl)pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrrole derivatives have been extensively studied for their roles in various therapeutic areas, including antibacterial, antifungal, and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : C11H10FN

- Molecular Weight : 189.21 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=C(NC(=C1)C=C(C=C2C=CC(=C(C2)F)C=C)C=C)N

Antibacterial Activity

Research indicates that pyrrole derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The presence of halogen substitutions, particularly fluorine, enhances the antibacterial efficacy of these compounds by increasing their lipophilicity and membrane permeability.

Antifungal Properties

Pyrrole derivatives are also noted for their antifungal activities. Similar compounds have been reported to act as fungicides against various fungal pathogens, including Trichophyton species . The mechanism often involves inhibition of fungal cell wall synthesis or disruption of fungal cell membranes.

Anticancer Potential

The anticancer activity of pyrrole derivatives has been a focal point in recent studies. Compounds with similar structures have demonstrated antiproliferative effects in various cancer cell lines. For example, fluorinated pyrroles have been linked to the induction of apoptosis in sensitive cancer cells through mechanisms involving DNA adduct formation and modulation of cytochrome P450 enzymes . This suggests that this compound may also possess similar anticancer properties.

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.

- DNA Interaction : Some derivatives form adducts with DNA, leading to cellular apoptosis.

- Membrane Disruption : The lipophilic nature of fluorinated compounds facilitates their incorporation into cell membranes, disrupting cellular integrity.

Q & A

Q. What are the established synthetic routes for 2-(4-Fluoro-3-methylphenyl)pyrrole, and how are intermediates purified?

A common method involves reacting iodobenzene diacetate with naphthalen-1-yloxy acetic acid derivatives in dioxane. Reaction progress is monitored via thin-layer chromatography (TLC). The crude product is purified using silica gel column chromatography with ethyl acetate/hexane gradients, followed by recrystallization in methanol to obtain high-purity crystals .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include dihedral angles between the pyrrole, fluorophenyl, and naphthyl rings (e.g., 13.90° and 7.93° between oxadiazole and substituent rings). Hydrogen bonding (C–H⋯N) and π-π stacking interactions are quantified using software like SHELX or OLEX2 .

Q. What spectroscopic techniques are used to confirm the compound’s identity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent positions and confirms aromatic proton environments. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., C–F stretching at ~1100 cm⁻¹). Mass spectrometry (EI/ESI-MS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state properties of this compound?

SC-XRD reveals that C–H⋯N hydrogen bonds propagate chains along the [100] axis, while π-π interactions between naphthyl and fluorophenyl rings (distance ~3.5–3.8 Å) stabilize ribbon-like structures. These interactions affect melting points, solubility, and mechanical stability, critical for material design .

Q. What computational methods predict the electronic properties of pyrrole derivatives for optoelectronic applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transport efficiency. Time-Dependent DFT (TD-DFT) models UV-Vis absorption spectra, correlating with experimental data from pyrrole-based polymers in solar cells .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., ring puckering). Cross-validation with solid-state NMR or variable-temperature studies clarifies such issues. For crystallography, refining data-to-parameter ratios (>15:1) and verifying R-factors (<0.05) ensure reliability .

Q. What strategies optimize derivatization for biological activity while retaining core structural integrity?

Substituent modifications (e.g., introducing sulfonyl or pyrimidine groups) are guided by molecular docking studies. For example, fluorophenyl-pyrrole hybrids show kinase inhibition potential. Stability under physiological conditions is assessed via HPLC monitoring of degradation products .

Methodological Notes

- Synthesis Optimization: Adjust reaction stoichiometry (1:1.2 molar ratio of aryl precursors to iodobenzene diacetate) to minimize byproducts .

- Crystallography: Use low-temperature (100 K) data collection to reduce thermal motion artifacts .

- Data Reproducibility: Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.